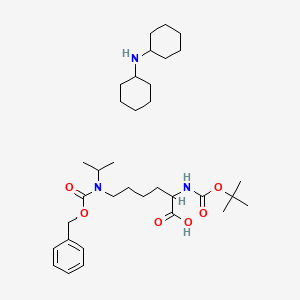
Dicyclohexylamine N6-((benzyloxy)carbonyl)-N2-(tert-butoxycarbonyl)-N6-isopropyl-L-lysinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-Lys(Z,Ipr)-OH DCHA, also known as Nα-tert-Butoxycarbonyl-Nε-(benzyloxycarbonyl)-L-lysine dicyclohexylamine salt, is a derivative of lysine, an essential amino acid. This compound is widely used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Lys(Z,Ipr)-OH DCHA typically involves the protection of the amino and carboxyl groups of lysine. The process begins with the protection of the α-amino group using a tert-butoxycarbonyl (Boc) group. The ε-amino group is then protected with a benzyloxycarbonyl (Z) group. The final product is obtained by reacting the protected lysine with dicyclohexylamine (DCHA) to form the salt.
Industrial Production Methods
In industrial settings, the production of Boc-Lys(Z,Ipr)-OH DCHA follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-Lys(Z,Ipr)-OH DCHA undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Z protective groups under acidic or hydrogenation conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like HBTU or DCC.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal; hydrogenation with palladium on carbon (Pd/C) for Z removal.
Coupling: HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DCC (dicyclohexylcarbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Major Products Formed
Deprotected Lysine: Free lysine after removal of protective groups.
Peptides: Formed by coupling Boc-Lys(Z,Ipr)-OH DCHA with other amino acids.
Wissenschaftliche Forschungsanwendungen
Boc-Lys(Z,Ipr)-OH DCHA is extensively used in scientific research, particularly in:
Peptide Synthesis: As a building block for synthesizing peptides and proteins.
Drug Development: In the design and synthesis of peptide-based drugs.
Bioconjugation: For attaching peptides to other biomolecules or surfaces.
Biological Studies: Investigating the role of lysine residues in proteins and enzymes.
Wirkmechanismus
The primary mechanism of action of Boc-Lys(Z,Ipr)-OH DCHA involves its role as a protected lysine derivative in peptide synthesis. The protective groups (Boc and Z) prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The dicyclohexylamine salt form enhances the solubility and stability of the compound, facilitating its use in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-Lys(Z)-OH: Lacks the isopropyl group, making it less hydrophobic.
Boc-Lys(Boc)-OH: Has two Boc protective groups instead of Boc and Z.
Boc-Lys(Fmoc)-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection.
Uniqueness
Boc-Lys(Z,Ipr)-OH DCHA is unique due to its combination of Boc and Z protective groups, which offer distinct advantages in peptide synthesis. The isopropyl group adds hydrophobicity, enhancing the compound’s solubility in organic solvents. The dicyclohexylamine salt form further improves its stability and handling properties.
Eigenschaften
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[phenylmethoxycarbonyl(propan-2-yl)amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O6.C12H23N/c1-16(2)24(21(28)29-15-17-11-7-6-8-12-17)14-10-9-13-18(19(25)26)23-20(27)30-22(3,4)5;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h6-8,11-12,16,18H,9-10,13-15H2,1-5H3,(H,23,27)(H,25,26);11-13H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRBMPPYXXBIEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H57N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
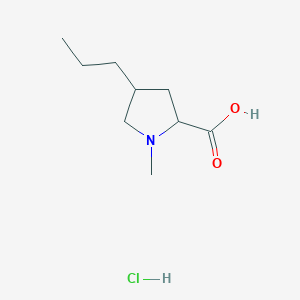

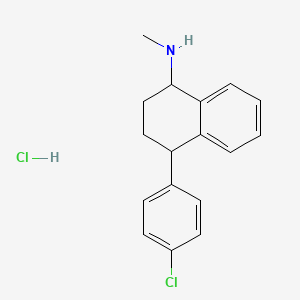
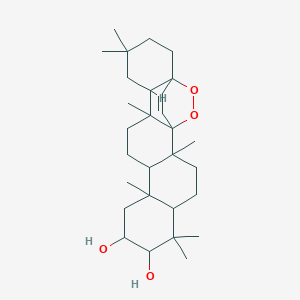
![9-Fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione](/img/structure/B15129278.png)
![4-[2-(2-aminopropanoylamino)phenyl]-N-(2,2-diethoxyethyl)-N-(2-phenylethyl)butanamide](/img/structure/B15129279.png)
![3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B15129282.png)
![9-Hydroxy-10-methoxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one](/img/structure/B15129298.png)
![6-[[2-[[6-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15129308.png)

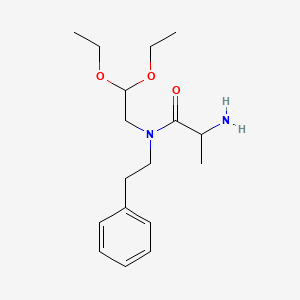
![N-[[6-[4,6-diacetamido-3-[4-acetamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl]acetamide](/img/structure/B15129328.png)
![8-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B15129334.png)
![(16Z)-1-hydroxy-12-[(E)-3-hydroxy-5-(4-hydroxy-3-methoxycyclohexyl)-4-methylpent-4-en-2-yl]-21,23-dimethoxy-17,19,25-trimethyl-15-prop-2-enyl-11,26-dioxa-4-azatricyclo[20.3.1.04,9]hexacos-16-ene-2,3,10,14-tetrone](/img/structure/B15129337.png)
